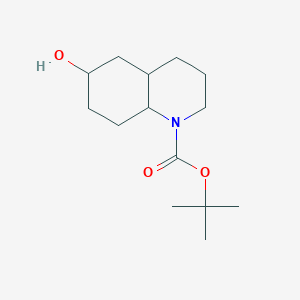

tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers

Description

tert-Butyl 6-hydroxy-decahydroquinoline-1-carboxylate is a bicyclic organic compound featuring a fully saturated decahydroquinoline core. The molecule includes a hydroxyl group at position 6 and a tert-butyl carbamate group at position 1. The "mixture of diastereomers" designation arises from stereochemical variations at chiral centers within the decahydroquinoline scaffold.

Properties

Molecular Formula |

C14H25NO3 |

|---|---|

Molecular Weight |

255.35 g/mol |

IUPAC Name |

tert-butyl 6-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate |

InChI |

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-4-5-10-9-11(16)6-7-12(10)15/h10-12,16H,4-9H2,1-3H3 |

InChI Key |

ZHKMOSFUKMJOEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2C1CCC(C2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate involves several steps. One common synthetic route includes the reaction of decahydroquinoline with tert-butyl chloroformate in the presence of a base. The reaction conditions typically involve refluxing the mixture in an organic solvent such as dichloromethane . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

Tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities . In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with the target molecule but differ in hydrogenation levels, core heterocycles, or substituents:

tert-Butyl 6-Hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 327044-56-4)

- Core Structure: Partially hydrogenated quinoline (3,4-dihydroquinoline).

- Key Differences : One aromatic ring remains, reducing conformational rigidity compared to the fully saturated target compound.

- Impact : Increased planarity may enhance π-π stacking interactions but reduce metabolic stability .

tert-Butyl 6-Methoxy-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 121006-53-9)

- Key Differences : Methoxy substituent at position 6 instead of hydroxyl.

- Impact : Reduced hydrogen-bonding capacity and increased lipophilicity (logP ~3.0 vs. ~2.5 for the hydroxyl analog). This substitution often improves blood-brain barrier penetration .

tert-Butyl 6-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 158984-83-9)

- Core Structure: Isoquinoline (nitrogen at position 2) instead of quinoline.

6-(tert-Butoxy)carbonyl-6-azabicyclo[3.1.1]heptane-3-carboxylic Acid (CAS 2751615-20-8)

Physicochemical Properties and Bioactivity

The table below summarizes key properties of the target compound and its analogs:

| Compound Name | CAS Number | Core Structure | Molecular Formula | Molecular Weight | logP* | pKa (OH) | Key Features |

|---|---|---|---|---|---|---|---|

| tert-Butyl 6-hydroxy-decahydroquinoline-1-carboxylate | - | Decahydroquinoline | C₁₄H₂₃NO₃ | 261.34 | ~2.5 | ~9.5 | Fully saturated, diastereomeric mixture |

| tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1-carboxylate | 327044-56-4 | 3,4-Dihydroquinoline | C₁₄H₁₉NO₃ | 249.31 | ~2.8 | ~9.5 | Partial saturation, aromatic ring |

| tert-Butyl 6-methoxy-3,4-dihydroquinoline-1-carboxylate | 121006-53-9 | 3,4-Dihydroquinoline | C₁₅H₂₁NO₃ | 263.34 | ~3.0 | - | Methoxy substituent |

| tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2-carboxylate | 158984-83-9 | Isoquinoline | C₁₄H₁₉NO₃ | 249.31 | ~2.7 | ~9.5 | Isoquinoline core |

*logP values estimated using fragment-based methods.

Biological Activity

Tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, a compound characterized by its complex structure and diastereomeric mixture, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- CAS Number : [2348317-32-6]

- Molecular Formula : C₁₁H₁₉NO₃

- Molecular Weight : 213.28 g/mol

- Purity : Typically >95%

The biological activity of tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate is attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:

- Receptor Modulation : Interaction with specific receptors, potentially influencing signal transduction pathways.

- Enzyme Inhibition : Possible inhibition of enzymes involved in critical metabolic processes.

- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, reducing oxidative stress in cells.

Antitumor Activity

Research has indicated that compounds similar to tert-butyl 6-hydroxy-decahydroquinoline derivatives exhibit significant antitumor activity. For instance, studies on related β-carboline derivatives have shown their potential in inhibiting the proliferation of various cancer cell lines (A549, K562, PC-3, T47D) with IC50 values ranging from 9.86 µM to higher concentrations depending on the structural modifications .

Antimicrobial Activity

Compounds within the same chemical class have demonstrated antimicrobial properties against a range of pathogens. For example, studies have reported significant antifungal activity against organisms such as Candida albicans and Aspergillus niger when tested in vitro .

Case Studies

- Antitumor Mechanism Study :

- Antimicrobial Efficacy :

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.